molecular formula C16H16N2O2S B2842255 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955756-81-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No. B2842255
CAS RN: 955756-81-7
M. Wt: 300.38
InChI Key: QBVRCNSUBSCHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, focusing on six unique applications:

Anticancer Research

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research has shown that it is effective against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death .

Neuroprotective Effects

In the field of neuroprotection, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has been studied for its potential to protect neurons from oxidative stress and apoptosis. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases .

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)18-7-6-12-4-5-14(9-13(12)10-18)17-16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVRCNSUBSCHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

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